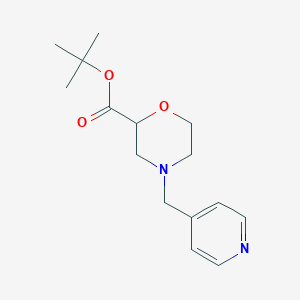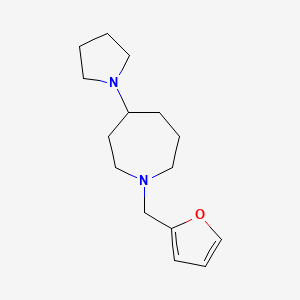
Tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate: is a chemical compound that features a morpholine ring substituted with a pyridin-4-ylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a pyridin-4-ylmethyl halide.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-4-ylmethyl group.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the pyridin-4-ylmethyl group can yield pyridine N-oxides.
Reduction: Reduction of the ester group can produce tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-methanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of morpholine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperidin-4-ylmethyl)morpholine-2-carboxylate
- Tert-butyl 4-(pyridin-3-ylmethyl)morpholine-2-carboxylate
- Tert-butyl 4-(pyridin-2-ylmethyl)morpholine-2-carboxylate
Uniqueness
Tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethyl)morpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)13-11-17(8-9-19-13)10-12-4-6-16-7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDTRYIKTVUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCO1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(2-ethylpyrazol-3-yl)methyl]piperidine](/img/structure/B7057587.png)
![4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B7057592.png)
![N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine](/img/structure/B7057612.png)
![Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate](/img/structure/B7057619.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)

![2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol](/img/structure/B7057639.png)
![3-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7057642.png)

![2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile](/img/structure/B7057661.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B7057669.png)
![4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide](/img/structure/B7057676.png)
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057683.png)
